2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
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Overview
Description
2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2F3NO2S. It is a derivative of pyridine, characterized by the presence of chloro, trifluoromethyl, and sulfonyl chloride functional groups. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination and fluorination of pyridine derivatives. For instance, 2-chloro-4-iodopyridine can be used as a starting material, which undergoes a series of reactions to introduce the trifluoromethyl and sulfonyl chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves high-temperature vapor-phase reactions. These reactions are typically catalyzed by transition metals such as iron fluoride, which facilitate the simultaneous chlorination and fluorination processes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and sulfonyl chloride groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to ensure the desired reactivity and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group, making it less reactive in certain types of chemical reactions.
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a bromo group instead of chloro, affecting its reactivity and applications.
4-(Trifluoromethyl)pyridine: Lacks both the chloro and sulfonyl chloride groups, making it less versatile in synthetic applications.
Uniqueness
2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the combination of its functional groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new materials and bioactive molecules .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-5-4(15(8,13)14)3(1-2-12-5)6(9,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKJFCRKYVAWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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